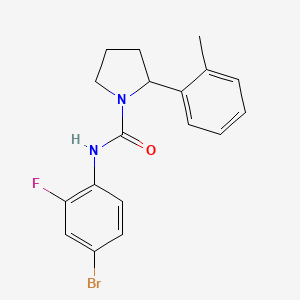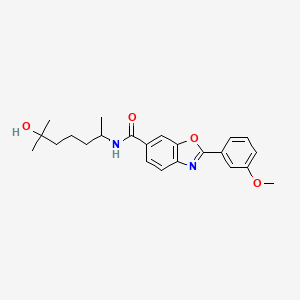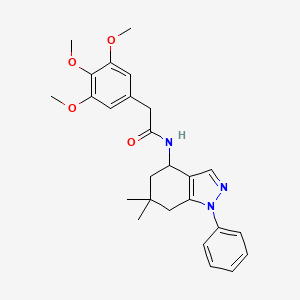
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as BFPPI, is a chemical compound that has received significant attention from the scientific community due to its potential applications in medicinal chemistry. BFPPI belongs to the class of pyrrolidinecarboxamide derivatives, which have been shown to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and neurodegeneration. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell proliferation. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine in the brain. Inhibition of MAO-B has been shown to increase dopamine levels in the brain, which may have neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, with IC50 values ranging from 0.5 to 5 μM. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been shown to have neuroprotective effects, with studies showing that it can protect neurons from oxidative stress and apoptosis. In addition, N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to increase dopamine levels in the brain, which may have beneficial effects on Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide in lab experiments is its potent anti-proliferative and neuroprotective activity, which makes it a potential candidate for the development of novel cancer and neuroprotective drugs. Another advantage is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation of using N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the development of novel analogs of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide with improved bioavailability and pharmacokinetics. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide and its potential applications in the treatment of cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 4-bromo-2-fluoroaniline with 2-methylphenylacetic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then coupled with pyrrolidinecarboxylic acid to yield N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. This method has been optimized to yield high purity and yield of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and neurological disorders. Studies have shown that N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c1-12-5-2-3-6-14(12)17-7-4-10-22(17)18(23)21-16-9-8-13(19)11-15(16)20/h2-3,5-6,8-9,11,17H,4,7,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVQTBKVKBNUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6079264.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6079267.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6079284.png)
![4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6079291.png)
![N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6079309.png)
![N-[7-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-7H-imidazo[4,5-c]pyridazin-4-yl]benzamide](/img/structure/B6079312.png)
![2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole](/img/structure/B6079325.png)
![1-({5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-butanol](/img/structure/B6079339.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B6079349.png)
![4-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6079351.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-pyridinecarboxamide](/img/structure/B6079355.png)
![7-(3-methoxybenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6079357.png)